2-Bromobenzo[b]thiophene is a crucial intermediate in the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These heterocyclic compounds hold significant potential in drug discovery due to their diverse biological activities. Studies have shown the effectiveness of 2-Bromobenzo[b]thiophene derivatives in targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].
2-Bromobenzo[B]thiophene is a halogenated aromatic compound characterized by the presence of a bromine atom attached to the benzo[b]thiophene structure, which consists of a benzene ring fused to a thiophene ring. The chemical formula for 2-bromobenzo[b]thiophene is CHBrS, and its molecular weight is approximately 215.09 g/mol. This compound exhibits unique electronic properties due to the presence of both sulfur and bromine, making it an interesting candidate for various
2-Bromobenzo[b]thiophene is likely to exhibit some of the hazards associated with aromatic bromides. This may include:
The synthesis of 2-bromobenzo[b]thiophene can be achieved through various methods:
2-Bromobenzo[B]thiophene finds applications in several fields:
Interaction studies involving 2-bromobenzo[b]thiophene primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that this compound can form stable complexes with various amines and other nucleophiles, leading to diverse substitution products. These interactions are crucial for understanding its role in synthetic organic chemistry and potential biological mechanisms .
Several compounds share structural similarities with 2-bromobenzo[b]thiophene. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzo[b]thiophene | Parent structure without bromine | Baseline for comparison; exhibits aromaticity |
| 3-Bromo-2-nitrobenzo[b]thiophene | Nitro group at position 3 | Displays different reactivity patterns due to nitro group |
| 4-Bromo-3-methylbenzo[b]thiophene | Methyl group at position 3 | Alters electronic properties compared to 2-bromobenzo[b]thiophene |
| 2-Chlorobenzo[b]thiophene | Chlorine instead of bromine | Similar reactivity but different halogen effects |
The uniqueness of 2-bromobenzo[b]thiophene lies in its specific combination of electronic properties imparted by both the bromine atom and the thiophene ring, which influences its reactivity and potential applications in organic synthesis and material science.
2-Bromobenzo[B]thiophene is an aromatic heterocyclic compound characterized by a fused benzene and thiophene ring system with a bromine substituent at the 2-position [1]. The molecular formula is C₈H₅BrS, with a molecular weight of 213.092 daltons [1] [2]. The compound exhibits a planar aromatic structure consisting of eight carbon atoms, five hydrogen atoms, one bromine atom, and one sulfur atom [3].
The systematic International Union of Pure and Applied Chemistry name for this compound is 2-bromo-1-benzothiophene [3]. The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as C1=CC=C2C(=C1)C=C(S2)Br [4]. The International Chemical Identifier key is WIFMYMXKTAVDSQ-UHFFFAOYSA-N [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅BrS | [1] |
| Molecular Weight | 213.092 g/mol | [1] [2] |
| Chemical Abstracts Service Number | 5394-13-8 | [2] |
| International Chemical Identifier Key | WIFMYMXKTAVDSQ-UHFFFAOYSA-N | [3] |
| Simplified Molecular-Input Line-Entry System | C1=CC=C2C(=C1)C=C(S2)Br | [4] |
The benzothiophene core structure features a sulfur heteroatom integrated into the five-membered thiophene ring, which is fused to a benzene ring [5]. The bromine substituent is positioned at the 2-carbon of the thiophene ring, creating an electron-withdrawing effect that influences the compound's electronic properties and reactivity patterns [5].
2-Bromobenzo[B]thiophene exhibits a planar molecular geometry typical of fused aromatic systems [5]. The compound demonstrates significant π-π stacking interactions due to its planar structure, which contributes to its crystalline packing arrangements and influences its solid-state properties [5]. The planar conformation is maintained by the aromatic character of both the benzene and thiophene rings, with minimal deviation from planarity.
The benzothiophene framework adopts a rigid conformation with the sulfur atom positioned within the five-membered ring [6]. Crystal structure analyses of related benzothiophene derivatives reveal that these compounds typically exhibit herringbone packing motifs in the solid state [7]. The molecular length of similar benzothiophene derivatives has been measured at approximately 16.6 Angstroms [6].
The presence of the bromine substituent at the 2-position does not significantly alter the planarity of the aromatic system but does influence the electronic distribution and intermolecular interactions [5]. The through-space interactions and molecular orbital overlap in the solid state contribute to the overall stability and physical properties of the compound [8].
2-Bromobenzo[B]thiophene exhibits well-defined thermal transition properties characteristic of crystalline aromatic compounds [2] [9]. The melting point ranges from 44.5 to 45.0 degrees Celsius, indicating a relatively low-melting crystalline solid at room temperature [2] [9]. This thermal behavior is consistent with the molecular structure and intermolecular forces present in the solid state.
The boiling point of 2-Bromobenzo[B]thiophene is reported as 284.7 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [2] [9]. This elevated boiling point reflects the strong intermolecular interactions and the substantial molecular weight of the compound [9]. The flash point is measured at 126 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [9].
| Thermal Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 44.5-45.0°C | Standard pressure | [2] [9] |
| Boiling Point | 284.7°C | 760 mmHg | [2] [9] |
| Flash Point | 126°C | Standard conditions | [9] |
The solubility behavior of 2-Bromobenzo[B]thiophene follows typical patterns observed for aromatic halogenated compounds [10] [11]. The compound demonstrates limited solubility in polar solvents, particularly water, due to its hydrophobic aromatic structure and the presence of the bromine substituent [10] [11]. This low aqueous solubility is characteristic of benzothiophene derivatives, which generally exhibit poor water miscibility [10].
In contrast, 2-Bromobenzo[B]thiophene shows enhanced solubility in organic solvents including ethers, acetone, benzene, and alcohols [10] [11]. The compound readily dissolves in nonpolar and moderately polar organic media, reflecting the predominant hydrophobic character of the aromatic framework [11]. Chlorinated solvents such as dichloromethane also provide effective dissolution media for this compound [11].
The partition coefficient (LogP) value of 3.66 indicates a strong preference for organic phases over aqueous environments [9]. This parameter reflects the compound's lipophilic nature and limited bioavailability in aqueous biological systems [9].
2-Bromobenzo[B]thiophene exists as a white crystalline solid under standard temperature and pressure conditions [2] [3]. The compound exhibits a density of 1.649 grams per cubic centimeter, which is higher than water due to the presence of the heavy bromine atom and the compact aromatic structure [2] [9]. This density value is consistent with other brominated aromatic compounds of similar molecular weight.
The refractive index of 1.704 indicates the compound's ability to bend light passing through it, reflecting the electron density and polarizability of the aromatic system [9]. The physical appearance is described as white to off-white crystalline material, with some sources noting potential coloration ranging to pink or yellow depending on purity and storage conditions [3].
| Physical Property | Value | Reference |
|---|---|---|
| Physical State | White crystalline solid | [2] [3] |
| Density | 1.649 g/cm³ | [2] [9] |
| Refractive Index | 1.704 | [9] |
| Appearance | White to off-white crystals | [3] |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Bromobenzo[B]thiophene through analysis of proton and carbon environments [12] [13]. The aromatic protons in the benzene ring typically appear in the downfield region between 7.0 and 8.0 parts per million due to the deshielding effect of the aromatic π-electron system [12]. The thiophene ring protons exhibit chemical shifts that reflect their position relative to the electron-withdrawing bromine substituent [12].
The presence of the bromine atom at the 2-position creates a significant electron-withdrawing effect, resulting in downfield shifts for adjacent protons [12]. This deshielding phenomenon is characteristic of halogenated aromatic compounds and provides diagnostic information for structural identification [12]. The chemical shift patterns allow for unambiguous assignment of proton positions within the aromatic framework.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the aromatic carbons, with the carbon bearing the bromine substituent showing characteristic downfield displacement [13]. The sulfur-containing thiophene ring carbons exhibit unique chemical shifts that distinguish them from the benzene ring carbons [13].
Infrared spectroscopy of 2-Bromobenzo[B]thiophene reveals characteristic absorption bands that provide structural confirmation and functional group identification [14] [15]. The aromatic carbon-hydrogen stretching vibrations typically appear in the region between 3000 and 3100 wavenumbers, consistent with sp² hybridized carbon-hydrogen bonds in aromatic systems [14] [15].
The aromatic carbon-carbon stretching modes are observed in the fingerprint region between 1400 and 1600 wavenumbers [14] [15]. These bands are characteristic of the conjugated aromatic framework and provide information about the electronic structure of the fused ring system [15]. The presence of the sulfur heteroatom introduces additional vibrational modes that are diagnostic for thiophene-containing compounds [14].
Carbon-bromine stretching vibrations appear at lower frequencies, typically in the range of 500 to 700 wavenumbers [14]. The exact position and intensity of these bands depend on the electronic environment surrounding the bromine substituent and its interaction with the aromatic π-system [15].
Mass spectrometry analysis of 2-Bromobenzo[B]thiophene provides molecular weight confirmation and fragmentation pathway information [16] [17]. The molecular ion peak appears at mass-to-charge ratio 211/213, reflecting the characteristic isotope pattern of bromine-containing compounds [4] [16]. The presence of bromine-79 and bromine-81 isotopes creates a distinctive doublet pattern separated by two mass units [17].
Common fragmentation pathways include loss of the bromine atom, resulting in a base peak or prominent fragment at mass-to-charge ratio 134, corresponding to the benzothiophene cation [16] [17]. Additional fragmentation may involve ring-opening processes and loss of sulfur-containing fragments [16]. The fragmentation patterns are influenced by the stability of the aromatic cation intermediates formed during the ionization process [17].
The electron impact ionization typically produces abundant molecular ion peaks due to the stability of the aromatic system [16]. Alternative ionization methods such as chemical ionization may provide different fragmentation patterns and enhanced molecular ion abundance [17].
The electronic structure of 2-Bromobenzo[B]thiophene is characterized by extended π-conjugation across the fused aromatic system [8] [18] [19]. The highest occupied molecular orbital is primarily localized on the aromatic framework with significant contribution from the sulfur atom's lone pair electrons [8] [18]. The lowest unoccupied molecular orbital shows delocalization across the entire conjugated system, with particular density on the electron-deficient regions created by the bromine substituent [18].
Density functional theory calculations on related benzothiophene derivatives indicate that the electronic properties are significantly influenced by substituent effects and orbital mixing [18] [19]. The presence of the bromine atom introduces electron-withdrawing character that affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [8] [18].
The electronic band gap of benzothiophene derivatives typically ranges from 2.5 to 3.5 electron volts, depending on the specific substitution pattern and molecular conformation [20] [19]. This energy gap influences the compound's optical properties and potential applications in electronic materials [7] [20]. The ionization potential and electron affinity are modulated by the electronic effects of the bromine substituent and the extended aromatic conjugation [7].
| Electronic Property | Typical Range | Reference |
|---|---|---|
| Electronic Band Gap | 2.5-3.5 eV | [20] [19] |
| Highest Occupied Molecular Orbital | Aromatic/sulfur localized | [8] [18] |
| Lowest Unoccupied Molecular Orbital | Delocalized conjugated system | [18] |
The direct bromination of benzothiophene represents one of the most straightforward approaches to synthesize 2-bromobenzo[b]thiophene. Electrophilic aromatic substitution using molecular bromine or brominating agents typically occurs at the 2-position due to the electron-donating nature of the sulfur atom and the inherent reactivity patterns of the benzothiophene ring system [1] [2].
The classical bromination procedure involves treating benzothiophene with bromine in the presence of a suitable solvent. The reaction typically proceeds at room temperature to 60°C, yielding 2-bromobenzo[b]thiophene in 60-85% yield. The regioselectivity for the 2-position is generally favored, although reaction conditions significantly influence the selectivity profile [1] [2].
N-bromosuccinimide has emerged as an efficient brominating reagent for thiophene derivatives. Under ultrasonic irradiation conditions, NBS provides enhanced reaction rates and improved yields. The method demonstrates particular utility for substituted benzothiophenes, where the yield strongly depends on the initial thiophene structure and the nature of the solvent employed [3].
An alternative classical approach involves the construction of the benzothiophene ring system from appropriately substituted precursors. One established method utilizes 2-mercaptobenzaldehyde derivatives as starting materials. The synthesis proceeds through alkynylation followed by cyclization to form the desired benzothiophene scaffold [4] [5].
The heterocyclization of 1-(2-mercaptophenyl)-2-yn-1-ols represents a versatile approach to benzothiophene derivatives. This method can be executed under both palladium-catalyzed and radical-promoted conditions, yielding (E)-2-(1-alkenyl)benzothiophenes in fair to good yields (55-82%) [4].
Modern organometallic methodologies have revolutionized the synthesis of 2-bromobenzo[b]thiophene through enabling milder reaction conditions and enhanced selectivity. Palladium-catalyzed approaches have proven particularly effective, offering high yields and excellent functional group tolerance [6] [7] [8].
The PdI2/KI catalytic system has demonstrated exceptional utility in the oxidative carbonylation of 2-(methylthio)phenylacetylenes to generate benzothiophene-3-carboxylic esters. This methodology operates under aerobic conditions using oxygen from air as the oxidant, eliminating the need for additional chemical oxidants. The process yields the desired products in fair to high yields (57-83%) and can be successfully implemented in ionic liquid media with catalyst recyclability [6] [8].
Silver-mediated C-H activation represents a breakthrough in benzothiophene synthesis, enabling near-room-temperature direct arylation. This methodology demonstrates unprecedented regioselectivity switching driven by Ag(I)-mediated C-H activation at the α-C-H position. The reaction proceeds at 25-40°C with excellent regioselectivity and yields ranging from 70-95% [9] [10].
The sodium 2,2,6,6-tetramethylpiperidide (Na-TMP) method represents a highly regioselective approach for synthesizing 2-bromobenzo[b]thiophene. This methodology involves the metalation of benzothiophene with Na-TMP in hexane at 25°C for 0.5 hours, followed by treatment with 1,1,2,2-tetrabromoethane at -78°C for 1 hour [1].
The isolated yield of 2-bromobenzo[b]thiophene using this method reaches 81%, demonstrating high efficiency and excellent regioselectivity. The low-temperature conditions ensure minimal side reactions and maintain the integrity of sensitive functional groups [1].
Regioselectivity in benzothiophene bromination is governed by electronic and steric factors inherent to the heterocyclic system. The electron-donating sulfur atom activates the 2-position toward electrophilic attack, making it the preferred site for bromination under standard conditions [11] [12].
Advanced directing group strategies have been developed to achieve complete regioselectivity. The use of benzothiophene S-oxides as precursors enables directing group-free C3-functionalization with complete regioselectivity under metal-free and mild conditions. This approach employs an interrupted Pummerer reaction mechanism to capture and deliver coupling partners [13] [11].
Temperature control significantly influences regioselectivity patterns. Lower reaction temperatures substantially increase regioselectivity for both nitration and acetylation reactions of benzothiophenes. This temperature dependence allows for fine-tuning of product distribution based on desired substitution patterns [14] [15].
Temperature optimization is critical for achieving high yields and selectivity in 2-bromobenzo[b]thiophene synthesis. The optimal temperature range varies significantly depending on the synthetic methodology employed, spanning from -78°C for metalation reactions to 130°C for oxidative coupling processes [16] [17] [18].
Lower temperatures generally favor increased regioselectivity but may require longer reaction times for complete conversion. The thermodynamic properties of benzothiophene show a solid-state transition between 250-261.6 K, which influences reaction behavior under various temperature regimes [19] [20].
Solvent selection profoundly impacts reaction outcomes through influencing mechanism pathways and substrate solubility. Polar solvents such as acetonitrile and dimethylformamide favor ionic mechanisms, while nonpolar solvents like hexane support radical-mediated pathways. Ionic liquids have emerged as environmentally friendly alternatives, offering catalyst recyclability and enhanced yields [6] [8].
Catalyst loading optimization requires balancing reaction efficiency with economic considerations. Palladium loadings typically range from 2-30 mol%, with higher loadings increasing reaction rates but also costs. The dual catalytic system of heterogeneous Pd/C and CuCl has demonstrated exceptional efficiency for completely regioselective C3 C-H arylation of benzo[b]thiophenes [12].
Silver additives play crucial roles in enhancing both yield and selectivity. The AgNO3/KF system enables palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to sulfur while leaving the carbon-bromine bond intact. This selectivity allows for sequential functionalization strategies [21] [22].
Industrial scalability considerations for 2-bromobenzo[b]thiophene synthesis focus on cost-effectiveness, safety, and environmental impact. The development of scalable synthesis routes has been demonstrated for related benzothiophene derivatives, with successful kilogram-scale production achieved through optimized synthetic strategies [23].
Flow chemistry approaches offer significant advantages for scalable production, including better heat transfer, reduced solvent requirements, and enhanced safety profiles. The continuous nature of flow processes enables real-time monitoring and control of reaction parameters, leading to more consistent product quality [23].
Catalyst recycling strategies are essential for economic viability at production scales. The PdI2/KI system demonstrates excellent recyclability when employed in ionic liquid media, maintaining activity over multiple cycles without significant loss of efficiency [6] [8].
Electrochemical synthesis methods represent highly sustainable approaches to benzothiophene derivatives, utilizing electrons as traceless reagents and eliminating the need for chemical oxidants. These methods demonstrate excellent functional group tolerance and can be operated under mild conditions with minimal waste generation [24] [25].
Water as a reaction medium has gained prominence in green benzothiophene synthesis. Catalyst-free three-component domino reactions in aqueous media enable the synthesis of benzothiophene derivatives bearing trifluoromethyl groups at room temperature with excellent yields and selectivity [26] [27].
Metal-free synthetic strategies avoid the use of precious metal catalysts, reducing both cost and environmental impact. Base-catalyzed protocols utilizing propargyl-allenyl rearrangement followed by cyclization provide efficient access to benzothiophene derivatives under environmentally benign conditions [28] [29].
Microwave-assisted synthesis offers enhanced energy efficiency through rapid heating and shortened reaction times. This approach demonstrates particular utility for heterocyclization reactions, enabling the formation of complex benzothiophene derivatives in significantly reduced timeframes [18] [30].
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